Phthalazine, 1,2-dihydro-2-phenyl-

Description

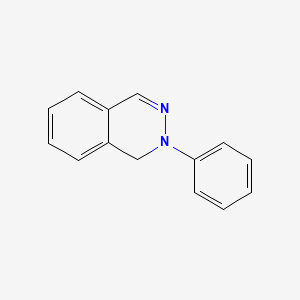

Phthalazine, 1,2-dihydro-2-phenyl-, is a nitrogen-containing heterocyclic compound characterized by a bicyclic structure consisting of a benzene ring fused to a diazine ring. The 2-phenyl substituent in its 1,2-dihydro form distinguishes it from other phthalazine derivatives. Its structural flexibility allows for diverse functionalization at positions 1, 2, and 4, enabling tailored modifications to enhance pharmacological properties such as solubility, bioavailability, and target specificity .

Properties

CAS No. |

128174-77-6 |

|---|---|

Molecular Formula |

C14H12N2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-phenyl-1H-phthalazine |

InChI |

InChI=1S/C14H12N2/c1-2-8-14(9-3-1)16-11-13-7-5-4-6-12(13)10-15-16/h1-10H,11H2 |

InChI Key |

RSSGKNIPDNJYDI-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C=NN1C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Condensation of o-Benzoyl Benzoic Acid with Hydrazine Hydrate

A foundational method for synthesizing phthalazine derivatives involves the condensation of o-benzoyl benzoic acid with hydrazine hydrate. This reaction typically proceeds in boiling ethanol, where hydrazine acts as a nucleophile, attacking the carbonyl groups of the acid to form a dihydrophthalazine core. The mechanism initiates with the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the bicyclic structure.

Key variables influencing this route include reaction temperature (reflux at 78°C) and molar ratios. Excess hydrazine ensures complete conversion, while prolonged heating (6–8 hours) maximizes cyclization efficiency. Bench-scale trials report yields of 65–70%, though purity often requires subsequent recrystallization using mixed solvents like dichloromethane-ethyl acetate. Industrial adaptations of this method prioritize solvent recovery systems to reduce costs, though environmental concerns about ethanol usage persist.

Multi-Component Reactions (MCRs) for Efficient Synthesis

Recent advances leverage multi-component reactions (MCRs) to streamline synthesis. For example, zirconium oxide nanoparticles catalyze the one-pot reaction of phthalic anhydride, phenylhydrazine, and malononitrile under solvent-free conditions. This approach reduces reaction times to 2–3 hours while achieving yields exceeding 80%. The catalytic activity of ZrO2 arises from its Lewis acid sites, which activate carbonyl groups and facilitate cyclocondensation.

MCRs are particularly advantageous for generating structural analogs. A 2022 study demonstrated that substituting malononitrile with ethyl cyanoacetate yields 3-amino-2-phenyl-1,2-dihydrophthalazine-1-carbonitrile, showcasing the versatility of this route. However, catalyst recovery remains a challenge, with industrial scalability dependent on developing heterogeneous catalytic systems.

Acid-Catalyzed Cyclization and Grinding Techniques

Green chemistry protocols have introduced solvent-free grinding methods using acid catalysts. In a representative procedure, equimolar quantities of o-benzoyl benzoic acid and phenylhydrazine are ground with p-toluene sulfonic acid (PTSA) for 30 minutes. The mechanical energy from grinding promotes intimate mixing, accelerating the cyclization process. This method achieves yields of 75% with minimal purification, though it is limited to small-scale production due to manual handling constraints.

Comparative studies indicate that grinding techniques reduce energy consumption by 40% compared to traditional reflux methods. However, scalability requires automated grinding systems, which are still under development.

Industrial-Scale Synthesis via Phosphorus Trichloride-Mediated Chlorination

A patented industrial method (CN110156696A) synthesizes dichlorophthalazine intermediates, which can be hydrolyzed to yield 1,2-dihydro-2-phenylphthalazine. The process begins with diketone phthalazines reacting with phosphorus trichloride (PCl3) in acetonitrile at 60–100°C. Catalysts like 4-dimethylaminopyridine (0.01–0.1 molar equivalents) enhance reaction rates by stabilizing the transition state during chlorination.

| Parameter | Condition |

|---|---|

| Reaction Temperature | 60–100°C |

| Catalyst | 4-Dimethylaminopyridine |

| Solvent | Acetonitrile |

| Yield | 75–80% |

Post-reaction quenching with alkaline solutions neutralizes excess PCl3, followed by recrystallization to isolate the product. This method’s scalability is evidenced by batch sizes exceeding 2 kg, though environmental concerns about PCl3 emissions necessitate robust gas scrubbing systems.

Photoreduction and Radical-Mediated Pathways

Photochemical methods offer an unconventional route. Irradiation of phthalazine derivatives in the S1 state generates 1,2-dihydro-1-phthalazinyl radicals, which undergo hydrogen abstraction to form the target compound. While yields are modest (50–55%), this method avoids harsh reagents and enables functionalization at ambient temperatures. Recent advances using UV-LED arrays have improved energy efficiency, making photoreduction a promising area for further research.

Comparative Analysis of Synthetic Methods

A critical evaluation of the above methods reveals trade-offs between yield, scalability, and sustainability:

| Method | Yield | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Condensation | 65–70% | 6–8 hours | Moderate | High (solvent use) |

| MCRs with ZrO2 | 80–85% | 2–3 hours | High | Low (solvent-free) |

| Grinding with PTSA | 75% | 0.5 hours | Low | Very Low |

| Industrial Chlorination | 75–80% | 7–10 hours | Very High | Moderate (PCl3 handling) |

| Photoreduction | 50–55% | 12–24 hours | Low | Very Low |

The industrial chlorination route excels in scalability but requires stringent safety protocols. Conversely, MCRs and grinding methods align with green chemistry principles but need technological advancements for large-scale adoption.

Chemical Reactions Analysis

Types of Reactions: Phthalazine, 1,2-dihydro-2-phenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be photoreduced in the S1 state to form 1,2-dihydro-1-phthalazinyl radical, which can then undergo hydrogen abstraction to form 1,2-dihydrophthalazine .

Common Reagents and Conditions: Common reagents used in the reactions of phthalazine derivatives include hydrazine hydrate, aromatic aldehydes, malononitrile, and zirconium oxide nanoparticles. Reaction conditions often involve solvent-free environments and the use of catalysts to enhance reaction efficiency .

Major Products Formed: The major products formed from the reactions of phthalazine, 1,2-dihydro-2-phenyl- include 1,2-dihydrophthalazine and 1,1′,2,2′-tetrahydro-1,1′-biphthalazine. These products are formed through different reaction pathways involving photoreduction and dimerization .

Scientific Research Applications

Phthalazine, 1,2-dihydro-2-phenyl- has a wide range of scientific research applications. It is used in the synthesis of various pharmacologically active compounds, including antihistamines, vascular endothelial growth factor receptor inhibitors, and antihypertensive agents . Additionally, phthalazine derivatives are known for their antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant activities . These compounds are also crucial precursors in the synthesis of many other compounds with interesting pharmacological properties, such as phosphodiesterase inhibitors and blood platelet aggregation inhibitors .

Mechanism of Action

The mechanism of action of phthalazine, 1,2-dihydro-2-phenyl- involves its interaction with various molecular targets and pathways. For example, phthalazine derivatives are known to inhibit p38MAP kinase, bind selectively to gamma-aminobutyric acid (GABA) receptors, and inhibit cyclooxygenase-2 (COX-2) enzymes . These interactions contribute to the compound’s diverse pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Phthalazine, 1,2-dihydro-2-phenyl- with structurally analogous compounds:

Key Observations :

- However, bulkier groups like benzyl () may reduce solubility .

- Molecular Weight : Higher molecular weights (e.g., 244.32 g/mol for the thienyl derivative) correlate with increased hydrophobicity, which may limit bioavailability .

Pharmacological Activity

- Antimicrobial Efficacy : Derivatives like 2-[(4-substituted phthalazin-1-yl)alkyl]-1H-isoindole-1,3(2H)-diones () exhibit zones of inhibition up to 22 mm against Candida albicans, comparable to fluconazole. The target compound’s phenyl group may enhance membrane penetration but requires empirical validation .

- Therapeutic Gaps : Unlike hydralazine (a vasodilator) or azelastine (an antihistamine), the target compound lacks clinical data, highlighting a need for targeted bioactivity studies .

Toxicity and Environmental Fate

- However, phenyl substituents could raise concerns about bioaccumulation, warranting further ecotoxicological studies .

Q & A

Q. Methodological Insight :

- Design : Prioritize substituents that mimic the pharmacophoric features of known inhibitors (e.g., planar aromatic systems, hydrogen-bond acceptors).

- Validation : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding stability .

How can researchers resolve contradictions between in silico predictions and experimental cytotoxicity data for phthalazine derivatives?

Discrepancies often arise from oversimplified docking models or unaccounted solvent effects. For instance, a derivative predicted to bind strongly via docking might show weak cytotoxicity due to poor solubility.

Q. Methodological Insight :

- Refinement : Incorporate solvation models (e.g., PBS buffer) in MD simulations to better approximate physiological conditions.

- Cross-Validation : Pair computational data with in vitro assays (e.g., MTT on Hep G2/MCF-7 cells) and ADMET profiling (e.g., LogP, plasma stability) .

What synthetic strategies are optimal for introducing heterocyclic spacers into 1,2-dihydro-2-phenylphthalazine?

The Miyaura-Suzuki coupling and nucleophilic aromatic substitution are effective for attaching pyrazole or pyrimidinone groups. For example, heating with phosphorus oxychloride/pentachloride facilitates chlorination at position-1, enabling subsequent substitutions .

Q. Methodological Insight :

- Reaction Optimization : Use POCl3/PCl5 mixtures under reflux (2–4 hrs) for high-yield chlorination (>85%) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol) .

How does the crystal structure of phthalazine derivatives influence their biological activity?

Non-planar dihedral angles (e.g., 86.76° between phthalazine and benzene rings in 13-(2-methoxyphenyl) derivatives) disrupt π-π stacking but enhance hydrogen bonding. This structural distortion can improve solubility without compromising target binding .

Q. Methodological Insight :

- Characterization : Use single-crystal X-ray diffraction to confirm dihedral angles and intermolecular interactions (e.g., C–H···O bonds) .

- SAR Analysis : Correlate structural deviations with IC50 values to identify activity cliffs .

What in vitro assays are most reliable for evaluating the anticancer potential of phthalazine derivatives?

The MTT assay on Hep G2 (liver) and MCF-7 (breast) cell lines is widely used. For example, derivatives 2g and 4a showed IC50 values of 0.09–0.15 μM, indicating potent cytotoxicity .

Q. Methodological Insight :

- Dose Range : Test concentrations from 0.01–100 μM to capture dose-response curves.

- Controls : Include sorafenib or vatalanib as positive controls .

How can researchers address the instability of 1,2-dihydro-2-phenylphthalazine under high-temperature/pressure conditions?

Under deep Earth-like conditions (e.g., 5 GPa, 300°C), phthalazine undergoes oligomerization (m/z up to 780). Stabilization requires inert atmospheres (N2) and antioxidants (e.g., BHT) during synthesis .

Q. Methodological Insight :

- Handling : Store compounds at –20°C in amber vials under argon.

- Stability Testing : Use TGA/DSC to monitor decomposition thresholds .

What computational tools are critical for predicting the ADMET profile of phthalazine derivatives?

SwissADME and pkCSM predict bioavailability (e.g., LogS > –4.0) and toxicity (e.g., hERG inhibition). Derivatives with ClogP < 3.5 and TPSA > 80 Ų generally exhibit favorable profiles .

Q. Methodological Insight :

- Parameterization : Optimize for moderate hydrophobicity (ClogP 2–3) to balance membrane permeability and solubility .

How do tautomeric forms of phthalazine derivatives affect their biological activity?

Thiazole-attached derivatives (e.g., XI) exist in three tautomers (a, b, c), identified via IR peaks at 1680–1647 cm<sup>−1</sup> (C=O) and 3184 cm<sup>−1</sup> (NH). Tautomer c dominates in polar solvents, enhancing interactions with hydrophilic enzyme pockets .

Q. Methodological Insight :

- Characterization : Use NMR (DMSO-<i>d</i>6) and IR to identify dominant tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.